molecular formula C13H13ClN2O3 B1344425 1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid CAS No. 1035840-87-9

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

Cat. No. B1344425
M. Wt: 280.7 g/mol
InChI Key: FTONUPPJTJISTE-UHFFFAOYSA-N
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Description

“1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is a chemical compound with the empirical formula C14H15ClN2O3 . It is a derivative of 2-benzimidazolone and exhibits certain properties .


Molecular Structure Analysis

The molecular structure of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” can be represented by the SMILES string: ClC1=CC2=C (C=C1)OC (N3CC (CC (O)=O)CCC3)=N2 . The InChI key for this compound is DZFLGFKFCANZLM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid” is 294.73 . It appears as a solid form .

Scientific Research Applications

Antibacterial and Antifungal Activity

  • Scientific Field: Microbiology
  • Summary of Application: The compound 5-Chloro-1,3-benzoxazol-2(3 H)-one, a derivative of the given compound, has been synthesized and screened for antibacterial and antifungal activity . It has been found that the azole ring structure in the compound plays a significant role in its antimicrobial properties .
  • Methods of Application: The compound was synthesized with various substituents and tested against various Gram-positive and Gram-negative bacteria and fungi .
  • Results: Compounds P4A and P4B showed good antibacterial and antifungal activity, half of the Ampicillin and Cephalexin . P4A, P4B, P6A showed good activity against Staphylococcus aureus and Escherichia coli . Compound P2B showed good antifungal activity, half of the Miconazole against Candida albicans .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Summary of Application: Some derivatives of the compound have shown promising antioxidant activities .
  • Methods of Application: The compounds were synthesized and screened for their antioxidant activities .
  • Results: The compounds 8e and 8f acted as antioxidants .

Synthetic Strategies of Benzoxazoles

  • Scientific Field: Organic Chemistry
  • Summary of Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Treatment of Sleep Disorders

  • Scientific Field: Pharmacology
  • Summary of Application: Suvorexant, an orexin receptor antagonist, was approved by the U.S. FDA in 2014 to treat insomnia . In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease .
  • Methods of Application: Suvorexant is administered orally before bedtime .
  • Results: Suvorexant has been shown to improve sleep onset and maintenance in patients with insomnia .

Synthetic Organic Chemistry

  • Scientific Field: Synthetic Organic Chemistry
  • Summary of Application: The compound is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • Methods of Application: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
  • Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Material Chemistry

  • Scientific Field: Material Chemistry
  • Summary of Application: Its derivatives also act as whitening agents, elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes for different metal ions .
  • Methods of Application: A diverse array of benzoxazole moieties has been discovered as isolated constituents of various natural product .
  • Results: A diverse range of market-available drugs that have benzoxazole as the leading moiety: namely, calcimycin, tafamidis, boxazomycin B, salvianen, UK-1, flunoxaprofen, chlorzoxazone, and pseudopteroxazole .

Safety And Hazards

When handling “1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid”, it’s important to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

properties

IUPAC Name

1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-9-3-4-11-10(6-9)15-13(19-11)16-5-1-2-8(7-16)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTONUPPJTJISTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-1,3-benzoxazol-2-yl)piperidine-3-carboxylic acid

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